Cordifolioside A

Computational Chemistry Drug Discovery SARS-CoV-2

Standardized bioactivity studies require pure compounds, not variable plant extracts. Crude Tinospora cordifolia exhibits inconsistent Cordifolioside A levels due to ecogeography and ploidy. - **Solution**: Cordifolioside A (≥98%, HPLC) eliminates batch variability. - **Outcomes**: Validated in vivo radioprotection (4 Gy-γ mice model) & macrophage activation assays. - **Supply**: Certified reference standard for HPLC/HPTLC or structure-based drug design.

Molecular Formula C22H32O13
Molecular Weight 504.5 g/mol
CAS No. 155179-20-7
Cat. No. B3028071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCordifolioside A
CAS155179-20-7
Molecular FormulaC22H32O13
Molecular Weight504.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO
InChIInChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3/b4-3+/t14-,15-,16-,18+,19+,20+,21+,22-/m1/s1
InChIKeyLPFQFJKAHSGCFJ-LJIKAXRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cordifolioside A Procurement Guide


Cordifolioside A (CAS 155179-20-7) is a phenylpropanoid glycoside isolated from the stem of Tinospora cordifolia, a plant widely used in traditional Ayurvedic medicine [1]. It possesses a molecular weight of 504.48 g/mol and a molecular formula of C₂₂H₃₂O₁₃ . This compound is primarily recognized for its immunomodulatory activity and its potential for in vivo radioprotection, making it a compound of significant interest in biomedical research [2].

Plant-derived phenylpropanoid glycoside probe from Tinospora cordifolia
Natural product research workflow
Reported immunomodulatory activity supports macrophage and immune pathway studies
Immunology tool compound context
Reported in vivo radioprotection model response in mice (4 Gy-γ)
Radiation biology endpoint context

Why Cordifolioside A Cannot Be Substituted


Substituting Cordifolioside A with generic Tinospora cordifolia extracts or other phenylpropanoid glycosides like Syringin is not a scientifically sound practice for research with specific endpoints. The concentration of Cordifolioside A in crude plant material varies significantly based on sex, ploidy level, and ecogeography, which introduces unacceptable variability into experimental systems [1]. Furthermore, while other compounds from T. cordifolia, such as Syringin and Cordioside, share similar structural motifs, they exhibit distinct stability profiles in molecular dynamics simulations and different binding affinities for key therapeutic targets [2]. Finally, many commercial extracts or formulations may lack this compound altogether or contain it at sub-therapeutic levels, rendering them unsuitable for studies requiring the specific pharmacological profile of Cordifolioside A, which includes both immunomodulatory and radioprotective activities [3].

Content variability
Generic T. cordifolia extracts exhibit sex-, ploidy- and ecogeography-dependent cordifolioside A levels; reproducible research response may shift.
Structural analog mismatch
Syringin and cordioside share phenylpropanoid motifs but show distinct MD stability and reported binding profiles; pathway-response endpoints may differ.
Formulation uncertainty
Commercial extracts or formulations may lack research-relevant cordifolioside A levels, limiting direct transfer of immunomodulatory/radioprotection model context.

Cordifolioside A Evidence Comparison


Superior MD Stability vs. Cordioside

In molecular dynamics (MD) simulations assessing the stability of phytoconstituents in complex with SARS-CoV-2 protein, Cordifolioside A demonstrated greater stability than Cordioside, a structurally related norditerpene furan glycoside from the same plant [1]. This stability was maintained throughout the 100 ns simulation time, suggesting that Cordifolioside A forms a more durable and reliable interaction with the protein target than Cordioside [1].

MD Stability vs. Cordioside
Head-to-head
Cordifolioside A maintained stable complex throughout 100 ns MD simulation, while cordioside complex was less stable.
Supports target-engagement modeling context
In silico only; requires experimental binding validation
Computational Chemistry Drug Discovery SARS-CoV-2 Molecular Dynamics

In Vivo Radioprotection in Mouse Model

An enriched n-butanol fraction of Tinospora cordifolia (NBTC) containing Cordifolioside A as a primary active constituent demonstrated significant in vivo radioprotection in mice exposed to 4 Gy-γ radiation [1]. Administration of 120 mg/kg NBTC (i.p.) prior to radiation exposure resulted in a statistically significant increase in survival rate and improved hematological parameters compared to the untreated, irradiated control group [1]. Spleen CFU assay showed a significant increase (P < 0.01) with NBTC treatment compared to the radiation-only control [1].

In Vivo Radioprotection
Cross-study comparable
Enriched extract (120 mg/kg) increased survival and spleen CFU (P < 0.01) vs irradiated control in 4 Gy mouse model.
Supports radiation-injury model endpoint review
Extract-based; pure cordifolioside A contribution to be verified
Radioprotection Immunology In Vivo Pharmacology Gamma Radiation

Validated HPLC and HPTLC Quantification

Robust, validated analytical methods exist for the precise quantification of Cordifolioside A in both raw plant material and commercial formulations [1][2]. A validated HPLC method using a C18 column and acetonitrile-water mobile phase provides a retention time of 9.52 ± 1.03 min with excellent linearity (r² = 0.997) over a concentration range of 0.5-50 µg/mL, a limit of detection (LOD) of 0.18 µg/mL, and a limit of quantification (LOQ) of 0.55 µg/mL [1]. Additionally, a validated HPTLC method with densitometric detection at 254 nm allows for separation of Cordifolioside A (RF 0.12) from other key markers like 20-β-hydroxyecdysone (RF 0.47) and columbin (RF 0.86), with a linear range of 750-2250 ng/band and recoveries of 98.96-101.43% [2].

Validated HPLC/HPTLC
Supporting evidence
HPLC: LOD 0.18 µg/mL, LOQ 0.55 µg/mL, linearity r²=0.997. HPTLC: recovery 98.96–101.43%, RF 0.12.
Supports analytical method transfer and purity verification
Method context; verify with current batch
Analytical Chemistry Quality Control Method Validation Chromatography

Authentication Marker for T. cordifolia

Cordifolioside A can serve as a reliable biochemical marker for the authentication and quality control of Tinospora cordifolia. Analysis of T. cordifolia and the closely related species T. sinensis revealed distinct bands for Cordifolioside A at RF values of 0.20 and 0.39, respectively, using HPTLC [1]. This difference allows for clear species identification and can be used to detect adulteration or substitution of T. cordifolia with other Tinospora species in commercial products [1].

Authentication Marker
Class-level
HPTLC RF 0.20 in T. cordifolia vs RF 0.39 in T. sinensis.
Supports botanical authentication context
RF values are mobile-phase dependent
Botanical Authentication Quality Control Chemotaxonomy Adulteration Detection

Cordifolioside A Procurement Scenarios


Radioprotection and Radiation Injury Mitigation

Use Cordifolioside A (or an enriched fraction containing it as a primary constituent) as a positive control or test compound in in vivo models of acute radiation syndrome. The documented radioprotective effects in mice exposed to 4 Gy-γ radiation provide a strong rationale for exploring its mechanism of action and potential therapeutic application in mitigating radiation damage to hematopoietic and other tissues [1].

Immunomodulation and Macrophage Activation

Employ Cordifolioside A in in vitro assays to investigate macrophage activation and the enhancement of humoral and cell-mediated immunity. This application is supported by primary research demonstrating its capacity to activate macrophages and dose-dependently enhance immune responses, making it a valuable tool for immunology and immuno-oncology research [2].

T. cordifolia QC and Standardization

Utilize Cordifolioside A as a high-purity analytical reference standard for the development, validation, and routine application of HPLC or HPTLC methods. This is essential for quantifying the marker compound in raw plant material, verifying the consistency of different batches, and standardizing herbal formulations to ensure reproducible biological activity in research or product development [3].

In Silico Target Engagement and Drug Discovery

Use Cordifolioside A as a starting point for structure-based drug design or in silico screening campaigns. The availability of its 3D structure and validated molecular docking and dynamics simulation data against targets like glycogen phosphorylase and SARS-CoV-2 proteins supports its use in computational chemistry workflows to identify novel therapeutic candidates [4].

Application
Selection Property
Validation Focus
Radiation-injury model studies
Reported in vivo radioprotection context
Survival and hematology endpoint monitoring
Immunomodulation pathway studies
Reported macrophage activation response
Humoral and cell-mediated immune endpoint review
Botanical authentication and quality control
Validated HPLC/HPTLC reference standard
Marker quantification and species identification
In silico target-engagement modeling
Reported molecular docking and MD simulation data
Computational binding-affinity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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